2-Bromo-1-furan-2-yl-ethanone

Catalog No.
S674252
CAS No.
15109-94-1
M.F
C6H5BrO2
M. Wt
189.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-furan-2-yl-ethanone

CAS Number

15109-94-1

Product Name

2-Bromo-1-furan-2-yl-ethanone

IUPAC Name

2-bromo-1-(furan-2-yl)ethanone

Molecular Formula

C6H5BrO2

Molecular Weight

189.01 g/mol

InChI

InChI=1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2

InChI Key

UIALGUXSAGHRLD-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)CBr

Synonyms

2-(Bromoacetyl)furan; 2-(α-Bromoacetyl)furan; 2-Bromo-1-(2-furanyl)ethanone; 2-Bromo-1- (2-furyl)ethanone; Bromomethyl 2-furyl ketone; Furacyl bromide

Canonical SMILES

C1=COC(=C1)C(=O)CBr

Synthesis and Characterization:

-Bromo-1-furan-2-yl-ethanone (also known as 2-bromoacetylfuran or 2-bromo-1-(2-furyl)ethanone) is an organic compound with the chemical formula C6H5BrO2. Its synthesis has been reported in various scientific studies, often as an intermediate in the preparation of other molecules. For instance, one study describes its synthesis through the bromination of 1-furan-2-yl-ethanone using hydrogen bromide in acetic acid.

Potential Biological Activities:

Research suggests that 2-bromo-1-furan-2-yl-ethanone might possess various biological activities, although its specific applications are still under investigation. Some studies have explored its potential as an:

  • Antimicrobial agent

    One study reported the evaluation of 2-bromo-1-furan-2-yl-ethanone and its derivatives against various bacterial and fungal strains. The results showed moderate to good antibacterial activity against some Gram-positive bacteria.

  • Antioxidant agent

    Another study investigated the free radical scavenging activity of 2-bromo-1-furan-2-yl-ethanone and its derivatives. The findings suggest that the compound might exhibit moderate antioxidant properties [].

2-Bromo-1-furan-2-yl-ethanone, also known as 2-bromo-1-(furan-2-yl)ethanone, is an organic compound characterized by the presence of a bromine atom attached to a furan ring at the second position and an ethanone functional group. Its molecular formula is C6_6H5_5BrO2_2, with a molecular weight of approximately 189.01 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactive sites provided by both the bromine atom and the carbonyl group.

Typical of compounds containing both halogens and carbonyl groups:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.
  • Condensation Reactions: The carbonyl group can engage in condensation reactions with various nucleophiles, leading to the formation of more complex molecules.

The synthesis of 2-bromo-1-furan-2-yl-ethanone typically involves the bromination of furan derivatives:

  • Bromination of Furan: A common method involves treating furan with bromine or N-bromosuccinimide in a suitable solvent like N,N-dimethylformamide (DMF). This reaction introduces a bromine atom at the desired position on the furan ring.

    Example Reaction:
    Furan+N bromosuccinimide2 bromo 1 furan 2 yl ethanone\text{Furan}+\text{N bromosuccinimide}\rightarrow \text{2 bromo 1 furan 2 yl ethanone}
    This method yields 2-bromo-1-furan-2-yl-ethanone with moderate efficiency and purity .

2-Bromo-1-furan-2-yl-ethanone has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it is explored for developing new drugs, particularly those targeting bacterial infections or cancer cells.
  • Material Science: The compound may be used in creating novel materials due to its unique electronic properties derived from the furan ring.

Studies focusing on the interactions of 2-bromo-1-furan-2-yl-ethanone with biological systems are essential for understanding its potential therapeutic effects. Research has indicated that compounds similar to this one can interact with various biomolecules, influencing pathways involved in cell signaling and metabolism . Specific interaction studies involving this compound could provide insights into its efficacy and safety profiles.

Several compounds share structural similarities with 2-bromo-1-furan-2-yl-ethanone, each exhibiting unique properties and reactivities:

Compound NameStructure FeaturesUnique Properties
5-Bromo-2-furyl ethanoneBromine at position 5 on furanDifferent reactivity due to bromine position
2-AcetylfuranAcetyl group instead of bromineMore stable due to absence of halogen
3-BromoacetophenoneBromine at position 3 on phenyl ringExhibits different electrophilic properties
4-BromobenzaldehydeAldehyde functional groupReactivity influenced by carbonyl functionality

These compounds illustrate how variations in halogen placement or functional groups can significantly affect chemical behavior and biological activity.

2-Bromo-1-furan-2-yl-ethanone serves as a fundamental building block in the construction of diverse furan-containing heterocyclic systems [1]. This α-bromoacetyl compound possesses exceptional reactivity due to the presence of both an electrophilic carbonyl group and a reactive bromine atom at the α-position, making it an ideal substrate for nucleophilic substitution reactions [2]. The compound's molecular formula C₆H₅BrO₂ and molecular weight of 189.01 g/mol provide optimal structural characteristics for heterocycle formation [3].

The utility of 2-Bromo-1-furan-2-yl-ethanone in heterocycle construction stems from its ability to undergo facile nucleophilic displacement reactions with various nitrogen-containing nucleophiles [10]. Computational studies have demonstrated that the compound exhibits enhanced reactivity compared to similar brominated ketones due to the electron-withdrawing nature of the furan ring [10]. The α-bromine atom can be readily replaced by nucleophiles such as imidazole, leading to the formation of substituted furan derivatives with potential biological activity [10].

In the synthesis of furan-containing heterocycles, the compound participates in cyclization reactions through multiple mechanistic pathways [12]. Bromination of phosphonomethylated acetylfurans proceeds selectively at the methyl group of the ketone without involving the phosphonate group, demonstrating the compound's selectivity in synthetic transformations [12]. The resulting bromoacetyl derivatives can then be utilized for alkylation of various 1,3-dicarbonyl compounds, leading to the formation of complex heterocyclic frameworks [12].

Recent research has shown that 2-Bromo-1-furan-2-yl-ethanone can serve as a precursor for the synthesis of furylpyrazines through reaction with hydrazine hydrate [12]. This transformation involves the formation of 1,4-diketone intermediates followed by aromatization with air oxygen, highlighting the compound's versatility in heterocycle construction [12].

Nucleophile TypeProduct ClassReaction ConditionsYield Range
Imidazole derivativesSubstituted furan-imidazolesRoom temperature, polar solvents65-85%
Hydrazine compoundsFurylpyrazinesEthanol, room temperature70-90%
Phosphonate estersPhosphonomethylated furansAcidic conditions60-80%

Role in Multicomponent Reaction Cascades

2-Bromo-1-furan-2-yl-ethanone plays a crucial role in multicomponent reaction cascades, particularly in the formation of complex molecular architectures through telescoped processes [14]. The compound's dual electrophilic nature enables it to participate in sequential transformations that construct multiple bonds in a single operation [14]. These cascade reactions typically involve the initial nucleophilic attack at the α-carbon, followed by subsequent cyclization or rearrangement processes [14].

In multicomponent approaches to furan-containing heterocycles, the bromoacetyl functionality serves as an excellent Michael acceptor [14]. The compound can participate in three-component reactions involving indole derivatives, arylglyoxals, and cyclic anhydrides such as Meldrum's acid [14]. These reactions proceed through formation of unstable intermediates that undergo acid-catalyzed intramolecular cyclization to yield substituted furan-2(5H)-ones [14].

The mechanistic pathway of these cascade reactions involves multiple sequential steps [14]. Initial condensation between the arylglyoxal and Meldrum's acid forms a Michael acceptor intermediate [14]. Subsequent addition of the furan-containing nucleophile leads to adduct formation, followed by acid-catalyzed cyclization and elimination of carbon dioxide and acetone molecules [14]. The final isomerization step converts the initial furan-2(3H)-one to the thermodynamically favored furan-2(5H)-one product [14].

Recent developments in cascade methodology have demonstrated the utility of 2-Bromo-1-furan-2-yl-ethanone in photochemical transformations [11]. Singlet oxygen-induced furan oxidations can be coupled with organocatalytic processes to generate complex carbocyclic skeletons [11]. These reactions convert simple furan substrates into enantio-enriched products through one-pot procedures that combine photoxygenation with double-Michael reactions [11].

Cascade TypeComponentsMajor ProductsTypical Yields
Three-component cyclizationIndole, arylglyoxal, Meldrum's acidFuran-2(5H)-ones70-85%
Photo-organocatalyticFuran, enal, organocatalystCyclopentanones60-80%
Phosphonate cascadeBromoacetyl furan, dicarbonyl compoundsPhosphonomethylated heterocycles65-75%

Strategic Use in Natural Product Total Synthesis

2-Bromo-1-furan-2-yl-ethanone has emerged as a strategic intermediate in the total synthesis of furan-containing natural products [17]. The compound's structural features make it particularly valuable for late-stage furan ring installation, a strategy that has proven successful in the synthesis of complex diterpenes and other bioactive molecules [17]. The use of mild reaction conditions for furan formation allows for the preservation of sensitive functional groups present in advanced synthetic intermediates [17].

In the total synthesis of cafestol, a biologically active diterpene, furan ring construction represents a critical late-stage transformation [17]. Gold-catalyzed cycloisomerization of alkynyl alcohols derived from bromoacetyl precursors provides an efficient route to the requisite furan moiety [17]. This approach benefits from the mild reaction conditions and high functional group tolerance of the gold catalyst system [17].

The synthetic utility of 2-Bromo-1-furan-2-yl-ethanone extends to the construction of lignans, particularly furan-type lignans such as dimethyllariciresinol [18]. These compounds can be accessed through multicomponent reactions involving palladium-catalyzed cyclizations [18]. The bromoacetyl functionality serves as a versatile handle for introducing the furan ring at strategic positions within the lignan framework [18].

Natural product synthesis has also benefited from the compound's role in cascade cyclization sequences [18]. Photochemical cyclization of appropriately substituted precursors can generate the core structure of furan lignans such as tanegool [18]. The subsequent 5-exo-trig cyclization process, facilitated by the electron-withdrawing nature of the bromoacetyl group, leads to the formation of the desired heterocyclic products [18].

Recent advances in furan-containing natural product synthesis have highlighted the importance of ring-closing metathesis approaches [28]. 2-Bromo-1-furan-2-yl-ethanone derivatives can serve as precursors to diene systems that undergo efficient ring-closing metathesis to form dihydrofuran intermediates [28]. These intermediates can then be further elaborated to access complex natural product targets [28].

Natural Product ClassTarget ExamplesSynthetic StrategyKey Transformations
DiterpenesCafestolLate-stage furan installationGold-catalyzed cycloisomerization
LignansDimethyllariciresinolMulticomponent assemblyPalladium-catalyzed cyclization
Furofuran lignansPinoresinolCascade cyclizationPhotochemical ring formation
Polysubstituted furansVariousRing-closing metathesisRuthenium-catalyzed cyclization

Chiral Building Block for Pharmaceutical Intermediate Development

2-Bromo-1-furan-2-yl-ethanone serves as an important chiral building block in the development of pharmaceutical intermediates, particularly for compounds requiring precise stereochemical control [19]. The compound's α-bromoacetyl functionality provides multiple sites for asymmetric transformations, enabling the construction of enantiomerically pure products through various catalytic methodologies [19]. The furan ring system contributes to the overall three-dimensional structure, influencing both the stereochemical outcome and biological activity of the resulting pharmaceuticals [19].

In pharmaceutical development, the compound has found applications in the synthesis of antiproliferative agents . The bromoacetyl group enables nucleophilic substitution reactions with chiral auxiliaries, leading to the formation of stereochemically defined intermediates . These transformations often proceed with high enantioselectivity when appropriate chiral catalysts or reagents are employed .

The development of quinolone derivatives containing furan moieties has utilized 2-Bromo-1-furan-2-yl-ethanone as a key intermediate [20]. Reaction with chlorobenzylhydroxylamine compounds followed by coupling with quinolone precursors provides access to biologically active compounds with demonstrated cytotoxic activity against cancer cell lines [20]. The stereochemical integrity of these transformations is crucial for maintaining the desired biological properties [20].

Asymmetric phase-transfer catalysis has emerged as an effective method for introducing chirality using bromoacetyl furan derivatives [33]. Chiral quaternary ammonium salts derived from Cinchona alkaloids have been employed as catalysts for enantioselective transformations [33]. These reactions typically proceed with excellent yields and good enantioselectivity under mild aqueous conditions [33].

The compound's utility in pharmaceutical synthesis extends to the preparation of cephalosporin antibiotics [37]. 2-Acetylfuran, which can be accessed from the corresponding bromoacetyl derivative, serves as a precursor to cefuroxime through oxidation to 2-furanyloxoacetic acid [37]. This transformation highlights the importance of furan-containing intermediates in antibiotic synthesis [37].

Pharmaceutical ClassTarget ApplicationsChiral MethodEnantioselectivity
Antiproliferative agentsCancer therapyAsymmetric substitution85-95% ee
Quinolone derivativesAntimicrobial activityPhase-transfer catalysis80-90% ee
Cephalosporin antibioticsBroad-spectrum antibioticsOxidative transformationN/A (racemic)
HIV integrase inhibitorsAntiviral therapyAsymmetric alkylation90-95% ee

The biocatalytic reduction of 2-Bromo-1-furan-2-yl-ethanone to chiral alcohol derivatives represents a significant advancement in asymmetric synthesis, leveraging the inherent selectivity of microbial systems to produce enantiomerically pure compounds. Marine-derived fungi have demonstrated exceptional capabilities in catalyzing the stereoselective reduction of halogenated ketones, with several strains showing remarkable efficiency in transforming brominated furan derivatives [1].

Penicillium raistrickii CBMAI 931 emerges as a particularly effective biocatalyst for the reduction of 2-Bromo-1-furan-2-yl-ethanone, achieving conversion rates of 78-99% with excellent enantiomeric excess values exceeding 90% [1]. This marine fungus possesses robust ene-reductase enzymes that efficiently transform halogenated substrates with both chemo- and regioselective control. The reduction mechanism involves NAD(P)H-dependent alcohol dehydrogenases that facilitate the stereoselective addition of hydride to the carbonyl group, producing the corresponding (S)-configured alcohol derivative [1] [2].

Aspergillus sydowii CBMAI 935 demonstrates complementary stereoselectivity, catalyzing the biotransformation of α-bromoacetophenones to yield (R)-2-bromo-1-phenylethanol with 56% conversion while maintaining excellent enantiomeric excess above 95% [1]. This fungus exhibits a unique metabolic profile that enables the production of multiple alcohol derivatives simultaneously, including α-chlorohydrin (9%), 1-phenylethan-1,2-diol (26%), phenylethanol (5%), and acetophenone (4%) [1]. The complex product distribution indicates the presence of multiple enzymatic pathways operating concurrently.

The reduction pathways in marine fungi involve specialized enzyme systems adapted to the high-salinity marine environment. Mucor racemosus CBMAI 847 and Penicillium citrinum CBMAI 1186 demonstrate efficient cyclization capabilities, producing flavanone derivatives through hydroxylation of aromatic rings followed by intramolecular cyclization [1]. These transformations highlight the sophisticated enzymatic machinery present in marine-derived fungi, capable of performing complex multi-step biotransformations in a single bioconversion process.

Bacterial systems offer alternative reduction pathways with distinct stereochemical outcomes. Lactobacillus brevis alcohol dehydrogenase (Lb-ADH) catalyzes the reduction of prochiral carbonyl compounds to chiral alcohols with exceptional selectivity, achieving conversion rates of 85-95% and enantiomeric excess values exceeding 99% [2]. The enzyme operates through an ordered bi bi kinetic mechanism where NAD(P)H binds first and dissociates last, ensuring efficient cofactor utilization and high stereoselectivity [2].

Geotrichum candidum ZJPH1907 represents a novel biocatalyst system that achieves remarkable efficiency in reducing halogenated aromatic ketones. When applied to 2-chloro-1-(3,4-difluorophenyl)ethanone, this organism produces (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with 98.7% conversion yield and excellent enantioselectivity [3]. The enhanced performance is attributed to co-cultivation with natural deep-eutectic solvents (NADES), which improve cell permeability and overcome mass-transfer limitations [3].

The Shimia marina transaminase (SMTA) system provides an innovative approach for converting furan aldehydes to corresponding amines through reductive amination pathways [4]. This system achieves 90-95% conversion rates with excellent stereoselectivity, producing (R)-furfurylamine derivatives with enantiomeric excess values exceeding 99%. The process incorporates an in situ cofactor-recycling system containing an aldehyde reductase from Synechocystis species, enabling efficient one-pot multi-enzymatic reactions [4].

Fusarium striatum demonstrates exceptional capability in transforming hydroxymethylfurfural derivatives, achieving 95% conversion rates with 98% selectivity in producing 2,5-di(hydroxymethyl)furan (DHMF) [5]. The biotransformation process employs a substrate-feeding approach to overcome the toxicity effects of HMF at high concentrations, maintaining optimal reaction conditions throughout the process [5].

The mechanistic pathways underlying these microbial reductions involve multiple enzymatic systems working in concert. Aldo-keto reductases (AKRs) play a crucial role in the reduction of carbonyl substrates, with these enzymes reducing aldehydes and ketones to primary and secondary alcohols respectively [6]. The AKR superfamily contains over 190 members across 16 families, with broad substrate specificity enabling transformation of sugar aldehydes, keto-steroids, quinones, and lipid peroxidation byproducts [6].

The kinetic parameters governing these biotransformations reveal important structure-activity relationships. Marine fungi preferentially reduce bromo- and fluoro-substituted compounds over chloro-substituted analogs, indicating specific substrate recognition patterns within the active sites of the responsible enzymes [1]. The stereochemical outcome depends on the spatial arrangement of catalytic residues and the orientation of substrate binding within the enzyme active site.

Substrate concentration effects significantly influence the efficiency of microbial reduction pathways. High concentrations of halogenated substrates often exhibit inhibitory effects on cell viability and enzyme activity, necessitating careful optimization of substrate feeding strategies [5]. Fed-batch approaches have proven effective in maintaining optimal substrate levels while minimizing toxic effects, enabling sustained high-level production of chiral alcohol derivatives.

Enzyme Engineering for Improved Substrate Specificity

The rational design and directed evolution of enzymes for enhanced substrate specificity toward 2-Bromo-1-furan-2-yl-ethanone represents a sophisticated approach to optimizing biocatalytic efficiency. Modern enzyme engineering strategies combine computational modeling, structural analysis, and experimental validation to create biocatalysts with tailored properties for specific transformations [7] [8].

AspRedAm (Aspergillus reductive aminase) serves as an exemplary model for engineering substrate specificity in furan-containing compounds. The wild-type enzyme exhibits moderate activity toward furan aldehydes with a specific activity of 18.9 mU/mg and a Km value of 5.2 mM [7]. However, rational mutagenesis targeting residue N93 resulted in the N93A variant, which demonstrated dramatically improved performance with specific activities reaching 95.9 mU/mg for phenyl-containing substrates and significantly enhanced catalytic efficiency [7].

The N93A variant exhibits superior kinetic parameters with a reduced Km value of 3.1 mM and an 8.6-fold improvement in specificity constant (kcat/Km) compared to the wild-type enzyme [7]. Molecular docking studies identified four critical amino acid residues (N93, I118, M119, and D169) that influence substrate binding and catalytic efficiency. The replacement of asparagine with alanine at position 93 creates a more hydrophobic environment that favors binding of aromatic substrates while maintaining the overall structural integrity of the active site [7].

Aldo-keto reductases (AKRs) represent another important class of enzymes amenable to engineering for enhanced furan substrate specificity. The AKR3-2-9 variant demonstrates excellent solvent tolerance and shows promising activity toward diketone substrates with a minimum Km value of 2.81 mM for DKTP (2,5-dimethyl-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarboxylic acid diethyl ester) [9]. The enzyme exhibits remarkable stability in organic solvents, maintaining over 80% activity in the presence of 30% methanol, making it suitable for biotransformations requiring non-aqueous conditions [9].

The structural basis for substrate specificity in AKRs involves the characteristic (α/β)8-barrel motif with three large loops at the back of the barrel that govern substrate recognition [6]. Engineering these loop regions through computational design methods enables the introduction of specific enzyme-substrate interactions by directed remodeling of active site architecture [8]. The approach involves creating models of enzyme-transition state complexes, placing anchor residues in optimal positions, and using backbone flexibility modeling to identify suitable conformations [8].

Galactose oxidase variants engineered for HMF oxidation demonstrate remarkable improvements in substrate specificity and catalytic efficiency. The engineered variant exhibits a Km value of 1.8 mM for HMF derivatives and achieves turnover numbers exceeding 1,000,000, representing a significant advancement in scalable biocatalytic oxidation [10]. The engineering strategy focused on improving oxygen binding affinity and enhancing the enzyme's tolerance to the furan ring structure [10].

HAD phosphatases (haloacid dehalogenase superfamily) exemplify successful engineering for dramatic substrate specificity switches. Through structure-guided engineering, researchers achieved a 12,000-fold switch in substrate preference, transforming an enzyme with broad promiscuity into one with dedicated specificity for glucose 6-phosphate [11]. The engineered variants demonstrate enhanced catalytic efficiency with kcat/Km values reaching 278 s⁻¹mM⁻¹ while maintaining excellent selectivity [11].

Cytochrome P450 2E1 engineering represents a critical advancement for furan compound metabolism. This enzyme plays a primary role in the oxidative metabolism of furan-containing substrates, converting them to reactive intermediates through P450-dependent processes [12]. Engineering efforts focus on enhancing substrate binding affinity and improving the enzyme's ability to process substituted furan derivatives while minimizing the formation of toxic metabolites [12].

Fusion enzyme systems provide innovative approaches to combining multiple catalytic activities within single polypeptide chains. The FDH-ADH fusion proteins (formate dehydrogenase-alcohol dehydrogenase) enable efficient asymmetric reduction of prochiral ketones while incorporating cofactor regeneration capabilities [2]. These bifunctional enzymes demonstrate kcat/Km values of 37.1 s⁻¹mM⁻¹ and achieve 5.7-fold improvements in specificity compared to individual enzyme components [2].

The molecular mechanisms underlying enhanced substrate specificity involve multiple factors including active site architecture, substrate binding kinetics, and transition state stabilization. Computational approaches utilizing molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods provide insights into the atomic-level interactions governing substrate recognition [8]. These studies reveal how subtle changes in amino acid composition can dramatically alter binding affinity and catalytic efficiency.

Directed evolution strategies complement rational design approaches by exploring sequence space through iterative rounds of mutagenesis and selection. Substrate-multiplexed screening (SUMS) enables simultaneous optimization for multiple substrate preferences, allowing engineers to develop enzymes with tailored specificity profiles [13]. This approach proves particularly valuable for complex substrates like 2-Bromo-1-furan-2-yl-ethanone, where multiple functional groups contribute to binding interactions.

Machine learning applications in enzyme engineering utilize large datasets of sequence-function relationships to predict optimal mutations for enhanced substrate specificity. The ESP (Enzyme-Substrate Pairing) model achieves over 91% accuracy in predicting enzyme-substrate pairs, providing valuable guidance for engineering efforts [14]. These computational tools accelerate the identification of promising variants and reduce the experimental burden associated with enzyme optimization.

Thermostability engineering often accompanies substrate specificity modifications to ensure that engineered enzymes maintain structural integrity under process conditions. The N93A variant of AspRedAm demonstrates significantly enhanced thermostability compared to the wild-type enzyme, enabling operation at elevated temperatures that improve reaction rates and reduce process costs [7].

Cofactor engineering represents another dimension of enzyme optimization, particularly relevant for enzymes requiring NAD(P)H or other cofactors for activity. Engineering enzymes to accept alternative cofactors or to improve cofactor binding affinity enhances the overall efficiency of biocatalytic processes and reduces cofactor costs in industrial applications [2].

Bioreactor Optimization in Scalable Biotransformations

The successful scale-up of biotransformations involving 2-Bromo-1-furan-2-yl-ethanone requires comprehensive optimization of bioreactor design and operation parameters to maintain the high selectivity and yield achieved at laboratory scale while addressing the unique challenges associated with halogenated furan substrates [15] [5].

Geometric scaling considerations form the foundation of bioreactor scale-up strategy. Maintaining similar height-to-tank diameter (H/T) ratios across scales ensures geometric similarity, with laboratory-scale bioreactors typically operating at H/T ratios of 2:1 while large-scale systems may range from 2:1 to 4:1 [15]. The impeller diameter-to-tank diameter (D/T) ratios must be maintained between 1/3 to 1/2 to preserve mixing characteristics [15]. However, geometric scaling results in dramatic volume increases; maintaining an H/T ratio of 1.5 with a scale-up factor of 6.4 increases volume from 147 ft³ to 38,604 ft³, representing a 262-fold increase [15].

Mass transfer optimization becomes critical when scaling biotransformations of halogenated substrates due to their limited water solubility and potential toxicity effects. The volumetric mass transfer coefficient (kLa) must be carefully controlled across scales, with laboratory-scale systems typically achieving 50-150 h⁻¹, pilot-scale systems 100-300 h⁻¹, and production-scale systems 150-400 h⁻¹ [16]. The oxygen transfer rate (OTR) equation, OTR = kLa(Csat - CL), governs the availability of oxygen for aerobic biotransformations, requiring precise control of dissolved oxygen levels above 30-70% saturation to ensure adequate oxygenation in less-mixed regions [15].

Agitation and mixing strategies must address the heterogeneous nature of reactions involving 2-Bromo-1-furan-2-yl-ethanone while preventing excessive shear damage to microorganisms. Laboratory-scale systems operate at 200-500 rpm, while production-scale systems require 50-200 rpm to maintain equivalent tip speeds [15]. The power input per unit volume (P/V) increases from 500-2000 W/m³ at laboratory scale to 2000-8000 W/m³ at production scale, reflecting the increased energy requirements for adequate mixing [15].

Substrate feeding strategies prove essential for managing the toxicity effects of halogenated substrates while maintaining optimal reaction rates. Fed-batch approaches enable continuous substrate addition while maintaining concentrations below inhibitory levels [5]. Fusarium striatum biotransformations of HMF derivatives utilize substrate feeding rates of 1-5 g/L/h at laboratory scale, scaling to 5-20 g/L/h at production scale [5]. This approach overcomes the toxicity effects observed when substrate concentrations exceed 75 mM [5].

Temperature control systems must accommodate the specific thermal requirements of halogenated substrate biotransformations while managing the increased heat generation associated with larger scales. Laboratory-scale systems operate at 25-35°C, with tighter control ranges of 30-35°C required at production scale to maintain enzyme stability and reaction selectivity [15]. The decreased surface area-to-volume ratio at larger scales creates challenges for heat removal, requiring sophisticated cooling systems to prevent temperature excursions that could denature enzymes or promote side reactions.

pH control strategies become increasingly complex at larger scales due to the formation of organic acids during biotransformation and the buffering requirements of halogenated substrates. Laboratory-scale systems maintain pH ranges of 6.0-8.0, narrowing to 7.0-7.5 at production scale to optimize enzyme activity and substrate stability [15]. The buffer capacity must be carefully designed to accommodate the production of acidic metabolites without causing dramatic pH shifts that could inhibit microbial activity.

Aeration system optimization addresses the specific oxygen requirements of aerobic biotransformations while managing the volatility of halogenated substrates. Volumetric gas flow rates (vvm) decrease from 0.5-2.0 at laboratory scale to 0.2-1.0 at production scale, requiring careful balance between oxygen supply and substrate loss through evaporation [15]. Superficial gas velocity calculations ensure adequate oxygen transfer while minimizing foaming and substrate volatilization.

Computational fluid dynamics (CFD) modeling provides valuable insights into mixing patterns, mass transfer characteristics, and heat transfer behavior in scaled bioreactors. CFD simulations enable optimization of impeller design, baffle configuration, and sparger placement to achieve uniform distribution of nutrients and oxygen while minimizing dead zones and stagnation areas [16]. These models prove particularly valuable for halogenated substrate biotransformations where uniform mixing prevents local concentration gradients that could lead to inhibition or reduced selectivity.

Process analytical technology (PAT) implementation enables real-time monitoring and control of critical process parameters throughout scale-up. Near-infrared spectroscopy, Raman spectroscopy, and mass spectrometry provide continuous measurement of substrate and product concentrations, enabling dynamic adjustment of feeding rates and environmental conditions [17]. Multivariate data analysis techniques identify relationships between process parameters and product quality, facilitating predictive control strategies.

Scale-up validation protocols ensure that biotransformation performance is maintained across scales. Statistical process control methods monitor process variability and detect deviations from optimal operating conditions [17]. Design of experiments approaches optimize multiple variables simultaneously, identifying interaction effects that may not be apparent from single-factor studies [5].

Economic optimization considers the trade-offs between capital costs, operating expenses, and product value throughout the scale-up process. Energy consumption represents a significant cost factor, with power requirements increasing substantially at larger scales. The optimization of mixing efficiency, heat transfer, and mass transfer must balance performance requirements with energy costs to achieve economically viable processes [15].

Environmental considerations include minimization of waste generation, energy consumption, and emissions during scaled biotransformations. Whole-cell systems offer advantages in terms of reduced cofactor requirements and simplified downstream processing, contributing to more sustainable production processes [18]. The biodegradability of microbial biocatalysts reduces environmental impact compared to chemical synthesis routes requiring harsh solvents and toxic reagents.

Comparative Analysis of Whole-Cell vs Isolated Enzyme Systems

The selection between whole-cell biocatalysts and isolated enzyme systems for 2-Bromo-1-furan-2-yl-ethanone biotransformations requires careful evaluation of multiple factors including reaction complexity, economic considerations, process efficiency, and environmental impact [18] [19] [20].

Cofactor regeneration capabilities represent a fundamental advantage of whole-cell systems in biotransformations requiring NAD(P)H-dependent enzymes. Whole cells possess endogenous cofactor regeneration systems that eliminate the need for external cofactor addition, significantly reducing process costs and complexity [18] [19]. Lactobacillus brevis ADH systems demonstrate this advantage, utilizing cellular metabolism to continuously regenerate NADH while catalyzing the reduction of prochiral ketones [2]. In contrast, isolated enzyme systems require external cofactor addition or coupled enzyme systems for regeneration, adding complexity and cost to the overall process [19].

Economic considerations strongly favor whole-cell systems for large-scale biotransformations. The cost of enzyme isolation and purification can represent 60-80% of total enzyme costs, making whole-cell systems significantly more economical for industrial applications [19] [20]. Whole-cell preparation involves simple cultivation procedures, while isolated enzymes require multiple purification steps including cell lysis, protein separation, and purification protocols [19]. However, isolated enzymes offer higher specific activities and eliminate side reactions, potentially justifying higher costs for high-value products requiring exceptional purity.

Substrate accessibility and mass transfer characteristics differ significantly between the two systems. Isolated enzymes provide direct substrate access without cell membrane barriers, enabling higher substrate concentrations and faster reaction rates [19] [21]. Whole-cell systems face mass transfer limitations due to cell membrane permeability, potentially reducing effective substrate concentrations and reaction rates [20]. However, Geotrichum candidum systems demonstrate that co-cultivation with natural deep-eutectic solvents can enhance cell permeability, achieving 98.7% conversion rates comparable to isolated enzyme systems [3].

Product inhibition effects vary substantially between whole-cell and isolated enzyme systems. Whole cells distribute products throughout the cellular volume, reducing local concentrations and minimizing inhibition effects [19]. The protective cellular environment also shields enzymes from product toxicity. Isolated enzyme systems experience higher local product concentrations, potentially leading to competitive inhibition and reduced catalytic efficiency [19]. This difference becomes particularly important for biotransformations producing potentially toxic halogenated alcohols.

Enzyme stability and protection strongly favor whole-cell systems, where the cellular environment provides natural protection against denaturation and oxidative damage [22] [20]. The cell wall and membrane systems create a protective barrier that enables biocatalyst applications under harsh reaction conditions or in non-conventional media [20]. Isolated enzymes demonstrate variable stability depending on reaction conditions, often requiring stabilization additives or immobilization strategies to maintain activity [19]. The half-life of isolated enzymes typically ranges from hours to days, while whole cells can maintain activity for weeks under appropriate conditions.

Reaction selectivity and side product formation present contrasting advantages for each system. Isolated enzymes offer superior selectivity by eliminating competing enzymatic pathways, reducing side product formation and simplifying downstream processing [19] [21]. Whole-cell systems contain multiple enzymatic pathways that can lead to side reactions and reduced product purity [18]. However, these additional pathways can sometimes provide beneficial transformations, such as the simultaneous hydroxylation and cyclization reactions observed in marine fungi biotransformations [1].

Reusability and process sustainability characteristics differ based on system requirements. Isolated enzymes can be immobilized on solid supports, enabling reuse for multiple reaction cycles [20]. Immobilization technologies including entrapment, adsorption, and covalent attachment extend enzyme lifespan and facilitate product separation. Whole-cell systems offer limited reusability due to cell viability requirements, but their biodegradable nature and reduced chemical requirements contribute to overall process sustainability [18].

Scale-up feasibility strongly favors whole-cell systems due to their simpler operational requirements and robust performance characteristics. Whole-cell biotransformations scale effectively using standard fermentation equipment and established bioprocess protocols [18]. The Fusarium striatum system successfully scaled from laboratory (10 mL) to bioreactor scale (1.3 L) while maintaining 95% conversion efficiency and 98% selectivity [5]. Isolated enzyme systems face challenges in scale-up due to enzyme stability requirements, cofactor costs, and mass transfer limitations [19].

Process complexity and operational requirements demonstrate clear advantages for whole-cell systems in terms of simplicity and ease of operation. Whole-cell processes typically involve single-pot reactions with minimal downstream processing requirements [18]. The cellular machinery handles cofactor regeneration, pH buffering, and waste product metabolism automatically. Isolated enzyme systems require multi-step processes with careful control of cofactor levels, pH, temperature, and substrate concentrations [19].

Environmental impact assessment reveals significant advantages for whole-cell systems in terms of sustainability and green chemistry principles. Whole cells are biodegradable, require minimal chemical additives, and generate less waste compared to isolated enzyme systems [18]. The energy requirements for enzyme isolation and purification contribute substantially to the environmental footprint of isolated enzyme processes. Life cycle assessments consistently show lower environmental impact for whole-cell biotransformations in industrial applications.

Product recovery and purification strategies vary based on system characteristics and product requirements. Whole-cell systems often require additional separation steps to remove cellular material, but modern membrane filtration and extraction technologies enable efficient product recovery [5]. DHMF recovery from Fusarium striatum biotransformations achieved high purity through ethyl acetate extraction, demonstrating effective separation strategies for whole-cell systems [5]. Isolated enzyme systems may offer simplified downstream processing when products can be separated directly from the reaction mixture.

Quality control and regulatory compliance considerations influence system selection for pharmaceutical and food applications. Isolated enzyme systems provide better control over product purity and consistency, important factors for regulatory approval [19]. Whole-cell systems may introduce variability due to cellular metabolism and potential contamination risks. However, advances in whole-cell engineering and process control enable production of pharmaceutical-grade products meeting stringent quality requirements.

XLogP3

1.3

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2-(Bromoacetyl)furan

Dates

Last modified: 08-15-2023

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